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SIM1 (Single-minded homolog 1) is the human gene homologous to the Drosophila single-minded (sim)
gene [1]. Both encode proteins belonging to the bPHLH-PAS (basic helix-loop-helix/Per-Arnt-Sim) family of

transcription factors [1] [2].

The table below summarizes the core characteristics and functions of these genes across species.

Feature Drosophila single-minded (sim) Human/Mouse SIM1

Gene Family bHLH-PAS [3] bHLH-PAS [1]

Protein Tango (Tgo) [3] ARNT or ARNT2 [4] [2]

Partner

Primary Master regulator of CNS midline cell Development of hypothalamic nuclei, including

Embryonic development; crucial for formation &  the paraventricular nucleus (PVN), supraoptic

Role differentiation of midline neurons and  nucleus (SON), and anterior periventricular
glia [5] [6] nucleus (aPV) [1] [2]

| Key Functions | - Regulates neurogenesis [5]

Controls axon guidance in the larval brain [3]
Activates transcription of midline-specific genes (e.g., slit, Toll) [5] | - Neuronal migration and
differentiation in hypothalamus [2]

Axon pathfinding for mammillary body neurons [3] [2]
Energy homeostasis, satiety regulation [1] |
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A key functional difference is that Drosophila sim is a master regulator for an entire cell lineage (CNS
midline cells), whereas mammalian SIM1 is essential for the development of specific hypothalamic nuclei
[3] [2]. Despite this, both genes exhibit a fascinating functional conservation in guiding axons later in

development [3] [2].

Molecular Mechanisms and Signhaling Pathways

The SIM1/sim protein functions as a transcription factor by forming a heterodimer with a partner protein,

which then binds to specific DNA sequences to control gene expression.
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The signaling pathways controlled by this dimer are critical for normal development. Disruption in SIM1-

deficient mice leads to obesity, and research indicates this occurs through impaired melanocortin signaling.
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SIM1 is expressed in neurons that act downstream of the Melanocortin-4 Receptor (MC4R), a key receptor

in the leptin-melanocortin pathway that regulates appetite [1] [4] [2].

SIM1 haploinsufficiency in mice leads to hyperphagia (overeating) and obesity. These mice do not respond
properly to increased dietary fat and have impaired melanocortin activation of paraventricular nucleus (PVN)
neurons. This is coupled with a deficiency in oxytocin, a neuropeptide that contributes to satiety signaling

[1]. Overexpression of SIM1, conversely, protects against diet-induced obesity [1].

Clinical Significance and Genetic Variants

Human genetic studies have firmly established that haploinsufficiency (loss of one functional copy) of the

SIM1 gene is a cause of severe, early-onset obesity [1] [4] [7].

The table below summarizes key clinical associations and genetic findings related to SIM1.

Condition / . . - )

Genetic Alteration Key Clinical/lPhenotypic Features
Context
Early-Onset Haploinsufficiency (e.g., balanced Hyperphagia, severe obesity from childhood,
Severe translocation, point mutations like possible neurobehavioral abnormalities (e.g.,
Obesity p.D134N) [1] [4] emotional lability, anxiety) [4]
Prader-Willi- 6016.2 microdeletion Obesity, developmental delay, intellectual

like Syndrome  encompassing SIM1 or intragenic disability, potential dysmorphic features [1] [4]
mutations [1] [7]

Mouse Model Sim1 haploinsufficiency [1] Hyperphagia, obesity, increased linear growth,
Phenotype impaired response to melanocortin signaling,
oxytocin deficiency [1]

A study on a Slovak and Moravian cohort identified a novel heterozygous variant p.D134N in a severely
obese proband and three obese family members. This variant was predicted to be pathogenic and was
associated with lower preferences for high-sugar and high-protein foods compared to obese controls,

highlighting how SIM1 mutations can specifically alter feeding behavior [4].
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Experimental Insights and Protocols

Key experimental approaches from the search results provide insights into how SIM1/sim function is

studied.

Analyzing Postnatal Function in Obesity

To distinguish the developmental versus physiological roles of SIM1 in energy balance, researchers have

modulated its expression postnatally.

e Method: Using adenoviral vectors to modulate Sim1 expression specifically in the paraventricular
nucleus (PVN) of the hypothalamus in mice [1].

¢ Finding: Postnatal Sim1 deficiency in the PVN was sufficient to cause hyperphagia and obesity,
while its overexpression reduced food intake. This demonstrates that SIM1 has an ongoing
physiological role in appetite regulation, separate from its early role in brain development [1].

Identifying Neuronal Enhancers in Drosophila

Research in Drosophila has mapped the complex regulatory landscape of the sim gene to understand how its

expression is controlled in different brain neurons [3].

¢ Method: A transgenic locus-wide survey. Multiple genomic fragments from the sim locus (upstream,
intronic, and downstream) were cloned upstream of a reporter gene (e.g., LacZ) and introduced into
flies to test which fragments could drive expression in sim+ brain neurons [3].
¢ Finding: Three key enhancers were identified:
o An autoregulatory enhancer upstream of sim that drives expression in all sim+ brain neurons.
o An intronic enhancer that activates expression only in posterior brain clusters and lamina
neurons.
o Another downstream intronic enhancer that is active in all other sim+ brain neurons [3].

Studying Axon Guidance Using MARCM

The MARCM (Mosaic Analysis with a Repressible Cell Marker) technique in Drosophila allows for the

analysis of mutant cells in an otherwise wild-type brain [3].
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e Method: Generating homozygous sim null mutant clones in specific neuronal clusters (e.g.,
DAMv1/2) and visualizing their axons using MARCM [3].

¢ Finding: sim mutant neurons projected their axons towards the midline but showed fasciculation
defects, meaning the axon bundles were frayed and failed to form a single, tight bundle. This
indicates a postembryonic role for sim in axon guidance, distinct from its earlier role in cell fate
specification [3].

References

1. SIM1 - Wikipedia [en.wikipedia.org]

2. SIM1 - an overview [sciencedirect.com]

3. Molecular and Functional Analysis of Drosophila single ... [pmc.ncbi.nim.nih.gov]

4. Genetic analysis of single-minded 1 gene in early-onset ... [pmc.ncbi.nim.nih.gov]

5. The single-minded gene of Drosophila is required ... - PubMed [pubmed.ncbi.nim.nih.gov]
6. Single-minded [sdbonline.org]

7. SIM1-SIM bHLH transcription factor 1 - Genes [orpha.net]

To cite this document: Smolecule. [SIM1/single-minded: Evolution and Function]. Smolecule, [2026].
[Online PDF]. Available at: [https://www.smolecule.com/products/b8485255#sim1-homolog-

drosophila-single-minded-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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